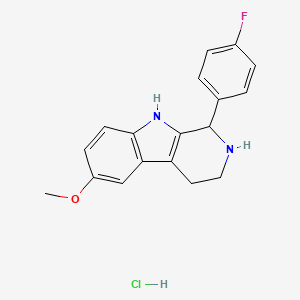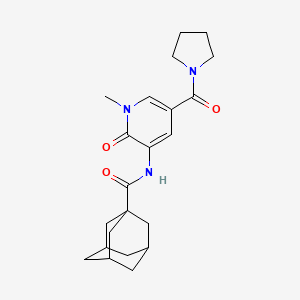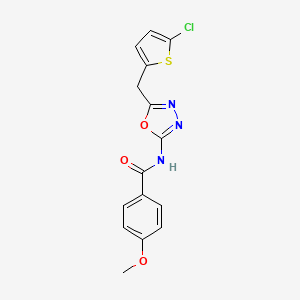
5-Bromo-2-chloro-3-(methylsulfonyl)pyridine
Übersicht
Beschreibung
The compound 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine is a pyridine derivative that has garnered interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The presence of bromo, chloro, and methylsulfonyl substituents on the pyridine ring suggests that it could be a versatile compound for further chemical modifications and could exhibit significant biological activity.
Synthesis Analysis
The synthesis of related pyridine sulfonamide derivatives has been demonstrated in the literature. For instance, the cross-coupling of 3-bromopyridine with various sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione has been reported to yield N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides in good to excellent yields . Although the specific synthesis of 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine is not detailed, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including those with bromo, chloro, and sulfonamide substituents, has been studied using techniques such as X-ray crystallography and electronic circular dichroism (ECD) . These studies provide insights into the stereochemistry and absolute configuration of such compounds, which are crucial for understanding their chemical behavior and biological activity.
Chemical Reactions Analysis
Pyridine derivatives are known to participate in various chemical reactions, particularly in the formation of heterocyclic compounds. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds from 2,3-dichloropyridine has been described, showcasing the reactivity of chloro-pyridine derivatives in the formation of pyrazole rings . This suggests that 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine could also undergo similar transformations to yield novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their substituents. For instance, the introduction of a methylsulfonyl group at the phenyl ring of pyridines has been shown to confer selective COX-2 inhibitory activity, which is an important consideration in drug design . The bromo and chloro substituents also affect the compound's reactivity and could influence its boiling point, solubility, and stability. However, specific data on the physical and chemical properties of 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine are not provided in the papers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
5-Bromo-2-chloro-3-(methylsulfonyl)pyridine serves as a versatile intermediate in the synthesis of various chemical compounds. For instance, it has been employed in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, which is a crucial intermediate for new insecticides. This synthesis demonstrates the compound's role in the development of agricultural chemicals, highlighting its utility in creating more effective and potentially safer insecticidal agents (Niu Wen-bo, 2011).
Antitumor Activity and Medicinal Chemistry
The compound has also found applications in medicinal chemistry, particularly in the synthesis of molecules with potential antitumor activity. Research has focused on synthesizing and investigating the stereostructures of derivatives of 5-bromo-2-chloro-3-(methylsulfonyl)pyridine. These efforts aim to explore the effects of stereochemistry on biological activity, such as PI3Kα kinase inhibition, which is relevant for cancer treatment (Zhixu Zhou et al., 2015).
Structural and Computational Studies
Structural and computational studies of derivatives of 5-bromo-2-chloro-3-(methylsulfonyl)pyridine have been conducted to understand their chemical properties better. For example, a combined experimental and computational study on N-(2-cyanophenyl)disulfonamides derived from 5-bromo- and 5-iodoanthranilamide has provided insights into their molecular geometry, optimized structural parameters, and potential applications in designing new molecules with desired properties (M. Mphahlele & Marole M. Maluleka, 2021).
Novel Compound Synthesis
The compound's utility extends to the synthesis of novel chemical entities, such as pyrimido[4,5-e][1,3,4] thiadiazine derivatives, showcasing its role in heterocyclic chemistry. These derivatives have potential applications in various fields, including pharmaceuticals and materials science, demonstrating the compound's contribution to expanding the chemical space of useful molecules (M. Rahimizadeh et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-3-methylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-12(10,11)5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHFZTZGVUCGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-(methylsulfonyl)pyridine | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-[(E)-(4,4,4-trifluoro-3-oxo-1-phenylbutylidene)amino]acetamide](/img/structure/B2506576.png)


![5-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(2-fluoro-5-methylphenyl)-2-thioxo-6-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506583.png)




![3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2506591.png)


![(1S,4S,7R)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2506596.png)
![(2-ethylbenzo[d]thiazol-6-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2506597.png)
